Bisdisulizole
Overview
Description
Bisdisulizole disodium, also known by its trade name Neo Heliopan AP, is a water-soluble organic compound used primarily in sunscreen products to absorb ultraviolet A (UVA) rays . It is a benzimidazole derivative and is known for its high photostability and effectiveness in providing protection against UVA radiation .
Mechanism of Action
Target of Action
Bisdisulizole, also known as this compound disodium, is primarily targeted towards UVA rays . It is a water-soluble organic compound that is added to sunscreen products to absorb these rays .
Mode of Action
The compound interacts with UVA rays, absorbing them and thereby preventing them from penetrating the skin and causing damage . This interaction results in a reduction of UVA-induced skin damage, including premature skin aging and skin cancer.
Biochemical Pathways
It is known that the compound works by absorbing uva rays, preventing them from interacting with the skin cells and causing damage .
Pharmacokinetics
As a topical agent, it is primarily intended to remain on the skin surface where it can absorb uva rays, rather than being absorbed into the body .
Result of Action
The primary result of this compound’s action is the prevention of UVA-induced skin damage. By absorbing UVA rays, it prevents these rays from penetrating the skin and causing cellular damage, which can lead to premature skin aging and skin cancer .
Preparation Methods
Bisdisulizole disodium is synthesized through a multi-step process involving the sulfonation of benzimidazole derivatives. The synthetic route typically involves the following steps:
Sulfonation of Benzimidazole: Benzimidazole is sulfonated using sulfuric acid to introduce sulfonic acid groups at specific positions on the benzimidazole ring.
Coupling Reaction: The sulfonated benzimidazole is then coupled with a phenylene derivative to form the final this compound structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the disodium salt, making it water-soluble.
Industrial production methods involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Bisdisulizole disodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various oxidizing and reducing agents for specific transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bisdisulizole disodium is widely used in scientific research due to its unique properties:
Comparison with Similar Compounds
Bisdisulizole disodium is unique compared to other UVA filters due to its high photostability and water solubility . Similar compounds include:
Avobenzone: Another UVA filter but less photostable compared to this compound disodium.
Bemotrizinol: A broad-spectrum UV filter with high photostability but not water-soluble.
Bisoctrizole: A broad-spectrum UV filter with high photostability and water solubility but different chemical structure.
This compound disodium stands out due to its combination of high photostability and water solubility, making it particularly effective in sunscreen formulations .
Properties
IUPAC Name |
2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O12S4/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLOSUMZZKYEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O12S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168960 | |
Record name | Bisdisulizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170864-82-1 | |
Record name | Bisdisulizole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170864821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisdisulizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BISDISULIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I18TO1635N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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